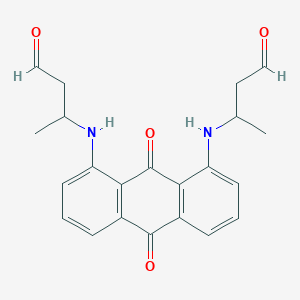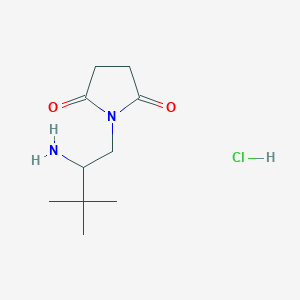
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.72 g/mol . This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione ring and an amino group attached to a dimethylbutyl chain. It is commonly used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine-2,5-dione with 2-amino-3,3-dimethylbutyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, while the pyrrolidine-2,5-dione ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2,5-Dione: This compound lacks the amino and dimethylbutyl groups, making it less versatile in chemical reactions.
2-Amino-3,3-Dimethylbutyl Chloride:
The uniqueness of this compound lies in its combined structural features, which provide a wide range of chemical and biological activities.
Propiedades
Número CAS |
2007916-38-1 |
|---|---|
Fórmula molecular |
C10H19ClN2O2 |
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
1-(2-amino-3,3-dimethylbutyl)pyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)7(11)6-12-8(13)4-5-9(12)14;/h7H,4-6,11H2,1-3H3;1H |
Clave InChI |
CEEMBELIZRFGFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CN1C(=O)CCC1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




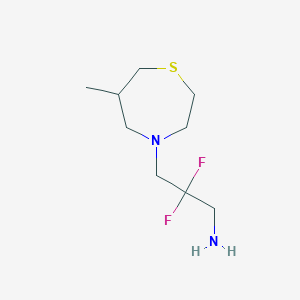



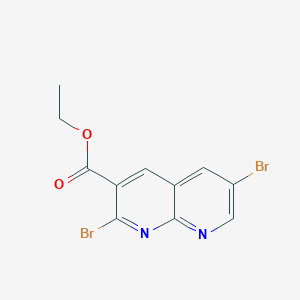
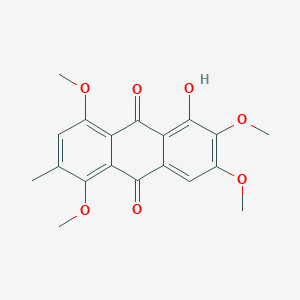
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)


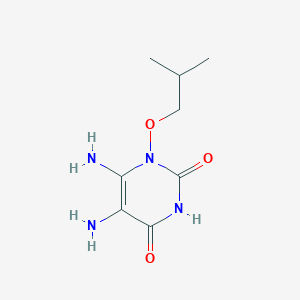
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
